An In-depth Technical Guide to 3-Nitrophenylboronic Acid Pinacol Ester: Chemical Properties and Applications
An In-depth Technical Guide to 3-Nitrophenylboronic Acid Pinacol Ester: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylboronic acid pinacol ester, a key organoboron compound, has garnered significant attention in synthetic chemistry and medicinal chemistry. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. Furthermore, its role as a serine protease inhibitor, notably against prostate-specific antigen (PSA), has positioned it as a compound of interest in the field of drug discovery, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological applications of 3-nitrophenylboronic acid pinacol ester.
Chemical and Physical Properties
3-Nitrophenylboronic acid pinacol ester is a stable, crystalline solid at room temperature. The pinacol group provides steric hindrance, which contributes to its stability and ease of handling compared to the corresponding boronic acid.
| Property | Value | Reference |
| CAS Number | 68716-48-3 | [1] |
| Molecular Formula | C₁₂H₁₆BNO₄ | [1] |
| Molecular Weight | 249.07 g/mol | [1] |
| Melting Point | 76-80 °C | [2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Storage Temperature | 2-8 °C | [2] |
Solubility
While quantitative solubility data for 3-nitrophenylboronic acid pinacol ester in a range of organic solvents is not extensively reported in the literature, a study on phenylboronic acid and its pinacol ester provides valuable insights. The pinacol ester generally exhibits better solubility in organic solvents compared to the parent boronic acid[4][5][6][7]. It is expected to be soluble in common organic solvents such as chloroform, acetone, and 3-pentanone, with lower solubility in nonpolar solvents like methylcyclohexane[4][7]. For practical applications, experimental determination of solubility in specific solvent systems is recommended.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-nitrophenylboronic acid pinacol ester.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.63 (t, J=1.8 Hz, 1H), 8.28 (ddd, J=8.2, 2.3, 1.1 Hz, 1H), 8.09 (dt, J=7.7, 1.3 Hz, 1H), 7.53 (t, J=7.9 Hz, 1H), 1.36 (s, 12H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 147.8, 140.6, 129.4, 128.7, 125.8, 84.6, 24.8 |
| IR Spectroscopy | Characteristic peaks are expected for C-H (aromatic and aliphatic), C=C (aromatic), B-O, and N-O (nitro group) stretching vibrations. A typical range for B-O stretching is 1300-1400 cm⁻¹. The nitro group would show strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[8] |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 249, along with fragmentation patterns characteristic of the loss of the pinacol group and other fragments. |
Synthesis and Purification
The most common method for the synthesis of 3-nitrophenylboronic acid pinacol ester is the esterification of 3-nitrophenylboronic acid with pinacol.
Experimental Protocol: Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester
This protocol is a representative procedure based on general methods for the synthesis of arylboronic acid pinacol esters[4].
Materials:
-
3-Nitrophenylboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a solution of 3-nitrophenylboronic acid (1.0 eq) in an anhydrous solvent, add pinacol (1.1-1.2 eq).
-
Add a drying agent, such as anhydrous magnesium sulfate, to the reaction mixture to remove the water formed during the esterification.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude 3-nitrophenylboronic acid pinacol ester can be purified by one of the following methods:
-
Washing/Trituration: The crude solid can be washed or triturated with a nonpolar solvent like petroleum ether or hexane to remove unreacted pinacol and other nonpolar impurities.
-
Flash Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent[4].
Reactivity and Applications
The primary application of 3-nitrophenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of C-C bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. 3-Nitrophenylboronic acid pinacol ester serves as the organoboron partner, allowing for the introduction of the 3-nitrophenyl group onto a variety of substrates[9].
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Nitrophenylboronic Acid Pinacol Ester with 4-Bromoanisole
This is a representative procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
3-Nitrophenylboronic acid pinacol ester
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine 3-nitrophenylboronic acid pinacol ester (1.2 eq), 4-bromoanisole (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and the base (e.g., 2.0 eq).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Stability: Hydrolysis of the Pinacol Ester
A critical chemical property of boronic acid pinacol esters is their susceptibility to hydrolysis, which regenerates the corresponding boronic acid and pinacol. This hydrolysis is influenced by the pH of the medium and the electronic nature of the substituents on the phenyl ring[10][11]. The presence of the electron-withdrawing nitro group on the phenyl ring of 3-nitrophenylboronic acid pinacol ester is expected to increase the rate of hydrolysis compared to the unsubstituted phenylboronic acid pinacol ester, particularly under basic conditions[12]. This property is important to consider in the design of reaction conditions and for the storage of the compound. At physiological pH (around 7.4), the hydrolysis can be significantly accelerated[10][11].
Applications in Drug Development
The boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates. 3-Nitrophenylboronic acid, the parent boronic acid of the pinacol ester, has been identified as an inhibitor of prostate-specific antigen (PSA), a serine protease that is a well-established biomarker for prostate cancer[3][13].
Inhibition of Prostate-Specific Antigen (PSA)
PSA's enzymatic activity is implicated in the degradation of the extracellular matrix, which can contribute to tumor progression and metastasis[13]. 3-Nitrophenylboronic acid has been shown to inhibit the proteolysis of fibronectin, a component of the extracellular matrix, by PSA in vitro[3][13]. This inhibitory activity suggests that compounds derived from 3-nitrophenylboronic acid could have therapeutic potential in prostate cancer by mitigating the tumor-promoting effects of PSA.
The mechanism of inhibition involves the formation of a reversible covalent bond between the boron atom of the boronic acid and the catalytic serine residue in the active site of the protease. This interaction mimics the transition state of the peptide bond cleavage, thereby blocking the enzyme's activity.
The inhibition of PSA by 3-nitrophenylboronic acid suggests a potential therapeutic strategy for prostate cancer. By preventing the degradation of the extracellular matrix, inhibitors of this nature could potentially reduce tumor invasion and metastasis. This highlights the importance of 3-nitrophenylboronic acid pinacol ester as a valuable scaffold for the development of novel anticancer agents.
Conclusion
3-Nitrophenylboronic acid pinacol ester is a versatile and valuable reagent in organic synthesis and a promising lead structure in drug discovery. Its stability and reactivity make it an ideal partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. Furthermore, its demonstrated activity as an inhibitor of prostate-specific antigen opens avenues for the development of novel therapeutics for prostate cancer. This technical guide provides a foundation for researchers and scientists to understand and utilize the chemical properties of 3-nitrophenylboronic acid pinacol ester in their respective fields. Further research into its quantitative solubility, detailed hydrolytic stability, and the downstream signaling consequences of its biological activity will undoubtedly expand its applications in chemistry and medicine.
References
- 1. 3-NITROPHENYLBORONIC ACID PINACOL ESTER | VSNCHEM [vsnchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. instanano.com [instanano.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
